3-羟基辛伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

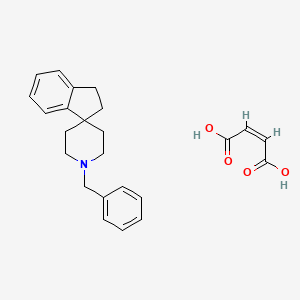

3-Hydroxy Simvastatin is a useful research compound. Its molecular formula is C25H38O6 and its molecular weight is 434.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Hydroxy Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在关节炎和哮喘中的抗炎和治疗潜力:

- 抑制炎症性关节炎和胶原诱导的关节炎,显示出作为炎症性关节炎治疗的潜力 (Leung 等人,2003)。

- 在变应性哮喘中表现出抗炎活性,减少支气管肺泡灌洗液中的炎性细胞浸润 (Mckay 等人,2004)。

神经保护作用:

- 保护听觉毛细胞免受庆大霉素诱导的毒性,表明在内耳具有神经保护作用 (Brand 等人,2011)。

- 改善创伤性脑损伤后的认知结果,突出了其在治疗神经系统疾病中的潜力 (Mountney 等人,2016)。

在癌症治疗中的潜力:

- 抑制头颈部鳞状细胞癌中的细胞增殖,表明具有抗癌特性 (Takeda 等人,2007)。

在心血管疾病中的保护作用:

- 降低金黄色葡萄球菌 α-毒素的炎症特性,表明在预防血管疾病中发挥作用 (Pruefer 等人,2002)。

骨骼健康和骨质疏松症:

- 促进成骨细胞分化和矿化,表明其在治疗骨质疏松症等代谢性骨病中的应用 (Maeda 等人,2001)。

- 在兔耳伤口模型中减少肥厚性疤痕的形成,可能是通过抑制结缔组织生长因子 (Ko 等人,2012)。

对代谢过程的影响:

- 抑制肌肉细胞中的葡萄糖摄取和 GLUT4 易位,提供对其对胰岛素敏感性影响的见解 (Li 等人,2016)。

其他应用:

- 可能在减少血管细胞中纤溶酶原激活物抑制剂-1 的表达中发挥作用,从而可能改变血管壁中的纤溶平衡 (Bourcier 和 Libby,2000)。

作用机制

Target of Action

3-Hydroxy Simvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 3-Hydroxy Simvastatin reduces the endogenous production of cholesterol in the liver .

Mode of Action

3-Hydroxy Simvastatin acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by 3-Hydroxy Simvastatin affects the mevalonate pathway , which is responsible for the production of cholesterol and other isoprenoids . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood and consequently decreasing plasma concentrations of LDL-cholesterol .

Pharmacokinetics

3-Hydroxy Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action and the target organ for the inhibition of HMG-CoA reductase . This tissue selectivity results in low systemic exposure of orally administered 3-Hydroxy Simvastatin . The drug is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of 3-Hydroxy Simvastatin’s action is a significant reduction in LDL cholesterol levels . This lipid-lowering effect is beneficial in managing cardiovascular diseases, such as atherosclerosis, angina, and stroke . Moreover, 3-Hydroxy Simvastatin has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of 3-Hydroxy Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzymes can affect the disposition of 3-Hydroxy Simvastatin and may lead to drug interactions . Additionally, the gut microbiota and bile acids can potentially impact the bioaccumulation and biotransformation of 3-Hydroxy Simvastatin .

未来方向

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .

生化分析

Biochemical Properties

3-Hydroxy Simvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids. The compound interacts with various enzymes, proteins, and biomolecules, including low-density lipoprotein receptors, which are upregulated to enhance the clearance of cholesterol from the bloodstream . Additionally, 3-Hydroxy Simvastatin has been shown to alter the conformation of the enzyme when it binds to its active site .

Cellular Effects

3-Hydroxy Simvastatin exerts multiple effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the viability of certain cancer cell lines, such as human colon cells, by inducing apoptosis and inhibiting cell proliferation . Furthermore, 3-Hydroxy Simvastatin affects macrophage polarization and immunomodulatory functions, which are critical in the pathogenesis of atherosclerosis .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Simvastatin involves the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By binding to the active site of the enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, thereby reducing cholesterol biosynthesis . This inhibition also leads to the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . Additionally, 3-Hydroxy Simvastatin has been shown to exert pleiotropic effects, such as reducing inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy Simvastatin have been observed to change over time. Studies have shown that the compound remains stable and effective in lowering low-density lipoprotein cholesterol levels over extended periods . Long-term exposure to 3-Hydroxy Simvastatin may lead to changes in cellular function, such as alterations in gene expression and enzyme activity . The stability and degradation of the compound are crucial factors in determining its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of 3-Hydroxy Simvastatin vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, it may induce toxic effects, such as muscle pathology and liver damage . Studies have also shown that the compound’s efficacy in reducing cholesterol levels reaches a threshold beyond which no further benefits are observed .

Metabolic Pathways

3-Hydroxy Simvastatin is involved in several metabolic pathways, primarily the mevalonate pathway, which is crucial for cholesterol biosynthesis . The compound inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to a decrease in the production of mevalonate and subsequent metabolites . This inhibition affects various metabolic processes, including the synthesis of isoprenoids and other essential biomolecules .

Transport and Distribution

The transport and distribution of 3-Hydroxy Simvastatin within cells and tissues are influenced by its lipophilicity. The compound is transported across cell membranes and distributed to various tissues, including the liver, where it exerts its primary effects . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of 3-Hydroxy Simvastatin in specific tissues are critical for its therapeutic efficacy .

Subcellular Localization

3-Hydroxy Simvastatin is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is essential for its activity and function, as it allows the compound to interact with target enzymes and proteins involved in cholesterol biosynthesis . Post-translational modifications and targeting signals play a crucial role in directing 3-Hydroxy Simvastatin to these compartments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Simvastatin involves the conversion of Simvastatin to its hydroxy analog through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Simvastatin is dissolved in methanol and treated with sodium borohydride to reduce the lactone ring to a hydroxyl group.", "The resulting mixture is then acidified with hydrochloric acid to protonate the tertiary amine and open the lactone ring.", "The resulting hydroxy acid is then neutralized with sodium hydroxide to form the sodium salt.", "The sodium salt is then acetylated with acetic anhydride and pyridine to protect the hydroxyl group.", "The protected compound is then treated with water to remove the acetyl group and reveal the 3-hydroxy Simvastatin product." ] } | |

CAS 编号 |

134523-09-4 |

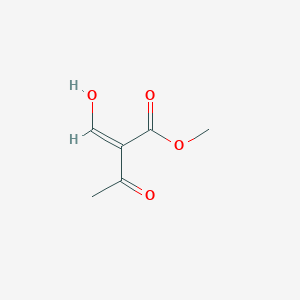

分子式 |

C25H38O6 |

分子量 |

434.6 g/mol |

IUPAC 名称 |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |

InChI 键 |

WJKSTNFUSXHVRJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

规范 SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

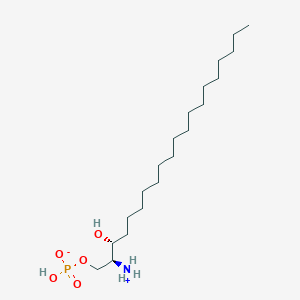

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)